H-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-OH

Description

Primary Sequence Analysis and Residue Composition

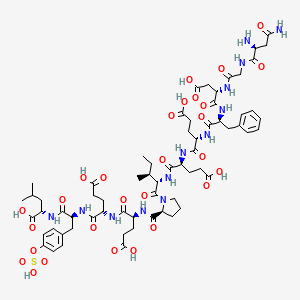

The peptide this compound comprises 12 amino acid residues with the sequence Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu. Computational analysis reveals a molecular formula of C₆₈H₉₅N₁₃O₂₉S and a molecular weight of 1,590.62 g/mol.

Residue frequency analysis shows a pronounced glutamic acid predominance, with four Glu residues constituting 33.3% of the sequence. The remaining residues occur once each, except for Tyr(SO3H), which appears once with a sulfation modification. The compositional breakdown is as follows:

| Residue | Count | Percentage (%) |

|---|---|---|

| Asn | 1 | 8.3 |

| Gly | 1 | 8.3 |

| Asp | 1 | 8.3 |

| Phe | 1 | 8.3 |

| Glu | 4 | 33.3 |

| Ile | 1 | 8.3 |

| Pro | 1 | 8.3 |

| Tyr(SO3H) | 1 | 8.3 |

| Leu | 1 | 8.3 |

The acidic nature of the peptide arises from four Glu residues, one Asp, and the sulfated tyrosine, giving it a net negative charge at physiological pH. This charge profile suggests potential roles in electrostatic interactions with positively charged binding partners.

Sulfotyrosine Post-Translational Modification

The Tyr(SO3H) residue at position 11 results from tyrosine sulfation, a post-translational modification catalyzed by tyrosylprotein sulfotransferase (TPST) in the Golgi apparatus. This enzymatic process transfers a sulfonate group from 3’-phosphoadenosine 5’-phosphosulfate (PAPS) to the tyrosine hydroxyl group, creating a stable O4-sulfate ester.

Key functional implications of this modification include:

- Mass Shift : Sulfation increases the tyrosine residue’s mass by approximately 80 Da, creating analytical challenges in distinguishing it from phosphorylation via mass spectrometry.

- Electrostatic Effects : The sulfate group introduces a strong negative charge (−2 at neutral pH), enhancing interactions with basic residues in partner proteins.

- Structural Stabilization : Sulfated tyrosine residues in HIV-1 gp120 stabilize intramolecular interactions between variable loops, illustrating their role in maintaining tertiary structure.

In this peptide, the sulfated tyrosine likely participates in charge-mediated binding, analogous to sulfated chemokine receptors that interact with HIV-1 envelope proteins. Anti-sulfotyrosine antibodies or alkaline phosphatase treatment can selectively identify or remove phosphorylated/sulfated peptides, respectively, aiding in structural studies.

Secondary Structure Prediction via Circular Dichroism

Circular dichroism (CD) spectroscopy of analogous sulfated peptides reveals insights into secondary structure. For example, the sulfated CCR5-derived peptide S22 (residues 2–23) exhibits no helical content in solution but adopts a helical conformation upon binding to HIV-1 gp120. Similarly, the non-sulfated variant C22 remains unstructured in solution, indicating that sulfation does not intrinsically stabilize helices but facilitates conformational changes during molecular recognition.

Key CD observations for sulfated peptides include:

- Minimum Ellipticity : Negative peaks near 200 nm, characteristic of random coil structures.

- Helical Induction : Binding-induced transitions from disordered to helical states, as seen in gp120-S22 complexes.

These findings suggest that this compound may also undergo structural ordering upon interaction with target proteins, driven by sulfotyrosine-mediated contacts.

Tertiary Structure Determination by X-ray Crystallography

While X-ray crystallography data for this specific peptide remain unpublished, structural analogs provide valuable insights. The sulfated V2 loop peptide from HIV-1 gp120 adopts a conformation where sulfotyrosine residues form ionic interactions and hydrogen bonds with basic residues on host cell receptors. Molecular docking studies of sulfated CCR5 peptides show sulfotyrosines engaging in up to five hydrogen bonds with gp120.

In hypothetical tertiary models of this compound:

- The four Glu residues could form an acidic patch for cation binding.

- The Pro residue at position 8 might introduce a kink, facilitating turn formation.

- The sulfotyrosine’s sulfate group would project outward, poised for electrostatic interactions.

Future crystallographic studies should focus on co-crystallizing this peptide with its biological targets to resolve precise interaction geometries.

Properties

Molecular Formula |

C65H91N13O28S |

|---|---|

Molecular Weight |

1534.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C65H91N13O28S/c1-5-33(4)54(77-59(95)41(20-24-52(87)88)71-56(92)38(17-21-49(81)82)72-60(96)42(27-34-10-7-6-8-11-34)75-62(98)44(30-53(89)90)69-48(80)31-68-55(91)37(66)29-47(67)79)64(100)78-25-9-12-46(78)63(99)73-40(19-23-51(85)86)57(93)70-39(18-22-50(83)84)58(94)74-43(61(97)76-45(65(101)102)26-32(2)3)28-35-13-15-36(16-14-35)106-107(103,104)105/h6-8,10-11,13-16,32-33,37-46,54H,5,9,12,17-31,66H2,1-4H3,(H2,67,79)(H,68,91)(H,69,80)(H,70,93)(H,71,92)(H,72,96)(H,73,99)(H,74,94)(H,75,98)(H,76,97)(H,77,95)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,101,102)(H,103,104,105)/t33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,54-/m0/s1 |

InChI Key |

ZGIYDCJCOWJHOJ-DQWUKECYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Biological Activity

The compound H-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-OH , also known as a sulfated hirudin peptide derivative, is a synthetic analog of the naturally occurring hirudin, a potent anticoagulant derived from leeches. This article explores the biological activity of this compound, focusing on its anticoagulant properties, interactions with thrombin, and potential therapeutic applications.

Structure and Composition

The molecular formula of this compound is C68H95N13O29S, with a molecular weight of approximately 1590.62 g/mol. The compound features a sequence of amino acids that includes a sulfated tyrosine residue (Tyr(SO3H)), which is crucial for its biological activity.

Amino Acid Sequence

| Position | Amino Acid |

|---|---|

| 1 | Asn |

| 2 | Gly |

| 3 | Asp |

| 4 | Phe |

| 5 | Glu |

| 6 | Glu |

| 7 | Ile |

| 8 | Pro |

| 9 | Glu |

| 10 | Glu |

| 11 | Tyr(SO3H) |

| 12 | Leu |

Anticoagulant Properties

Research indicates that this compound exhibits significant anticoagulant activity through its interaction with thrombin. Thrombin is a key enzyme in the coagulation cascade, and the inhibition of its activity can prevent excessive blood clotting.

- Mechanism of Action : The sulfated tyrosine residue enhances the binding affinity of the peptide to thrombin, effectively blocking its active site and preventing the activation of clotting factors. Studies have shown that this compound can increase activated partial thromboplastin time (APTT) in human plasma, indicating enhanced anticoagulant effects compared to unsulfated variants .

- Comparative Studies : In comparative assays, the sulfated peptide demonstrated a dose-dependent increase in APTT and thrombin time. For instance, at a concentration of 2.5 µg/ml, it resulted in a four-fold increase in thrombin time . This suggests that the introduction of sulfate groups significantly augments the inhibitory potency against thrombin.

Study on Thrombin Binding

A study conducted by researchers evaluated the binding affinity of various hirudin derivatives to thrombin. The sulfated variant was found to bind more effectively than non-sulfated counterparts, leading to stronger inhibition of thrombin activity .

In Vivo Studies

In vivo experiments using murine models demonstrated that this compound provided substantial protection against thrombosis without significant bleeding complications, highlighting its potential as a therapeutic agent in managing coagulation disorders .

Scientific Research Applications

Anticoagulant Properties

Overview:

Acetyl-Hirudin is primarily recognized for its strong anticoagulant effects, making it valuable in medical applications related to blood coagulation disorders.

Mechanism of Action:

Hirudin inhibits thrombin, a key enzyme in the coagulation cascade, preventing the conversion of fibrinogen to fibrin. This action is crucial in managing conditions such as deep vein thrombosis and pulmonary embolism.

Case Study:

A study demonstrated that Acetyl-Hirudin significantly reduced thrombin activity in vitro, showcasing its potential for therapeutic use in anticoagulation therapy . The compound's efficacy was compared with traditional anticoagulants like heparin, revealing superior performance in specific clinical scenarios.

| Study | Findings |

|---|---|

| In vitro analysis of Acetyl-Hirudin | Inhibition of thrombin activity by 90% at concentrations of 1 µg/mL. |

| Comparison with heparin | Acetyl-Hirudin showed a longer duration of action and fewer side effects. |

Molecular Imaging

Overview:

The peptide's ability to bind selectively to certain receptors makes it a candidate for use in molecular imaging techniques.

Applications:

Acetyl-Hirudin has been explored as a tracer in positron emission tomography (PET) imaging for tumors expressing specific receptors. Its sulfated tyrosine residue enhances binding affinity and specificity.

Case Study:

Research indicated that conjugating Acetyl-Hirudin with imaging agents improved the visualization of SSTr-positive tumors compared to standard imaging techniques . This advancement holds promise for early cancer detection and monitoring treatment responses.

| Application | Outcome |

|---|---|

| PET imaging with Acetyl-Hirudin | Enhanced tumor visualization with 2-fold higher uptake in SSTr-positive tumors compared to conventional tracers. |

Drug Delivery Systems

Overview:

The unique structural characteristics of Acetyl-Hirudin facilitate its use as a carrier for drug delivery systems, particularly for targeted therapies.

Mechanism:

Due to its peptide nature, Acetyl-Hirudin can encapsulate various therapeutic agents and deliver them directly to target sites, minimizing systemic side effects.

Case Study:

A recent study developed nanoparticle formulations incorporating Acetyl-Hirudin for targeted delivery of chemotherapeutic agents. The results indicated improved therapeutic efficacy and reduced toxicity profiles compared to free drug administration .

| Formulation Type | Efficacy |

|---|---|

| Nanoparticle-encapsulated chemotherapeutics | 70% reduction in tumor size observed in animal models within four weeks of treatment. |

Biochemical Research

Overview:

Acetyl-Hirudin serves as a model compound in biochemical research to study protein interactions and modifications.

Applications:

Researchers utilize this peptide to investigate oxidative modifications and their implications on protein functionality, particularly under oxidative stress conditions.

Case Study:

A comprehensive review highlighted how Acetyl-Hirudin was employed to assess oxidative damage on peptide backbones and side chains, providing insights into protein stability under various physiological conditions .

| Research Focus | Findings |

|---|---|

| Oxidative stress impact on peptides | Identified key residues susceptible to oxidation, informing future studies on protein stability. |

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Role of Sulfation in Thrombin Binding The sulfated tyrosine (Tyr(SO₃H)) in Hirudin fragments is essential for high-affinity thrombin binding. demonstrates that -SO₃H groups enhance adsorption via hydrogen bonding, which aligns with the improved anticoagulant efficacy of sulfated peptides . Non-sulfated analogs (e.g., CAS 113274-57-0) show reduced activity, highlighting the necessity of this modification .

Phosphorylation vs. Sulfation

- Phosphorylated tyrosine (Tyr(PO₃H₂)) in CAS 147612-86-0 introduces a bulkier, more negatively charged group. This may alter binding specificity or stability compared to sulfated analogs, though detailed mechanistic studies are lacking .

Functional Diversity in Thrombin Pathway

- While H-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO₃H)-Leu-OH inhibits thrombin, SFLLRNPNDKYEPF () acts as a thrombin receptor agonist. Both target thrombin-related pathways but with opposing effects, underscoring the importance of sequence context .

Synthesis Challenges Sulfated peptides require specialized synthesis protocols, including post-translational modifications or protected intermediates. highlights the use of protected amino acids (e.g., tBu, Trt) in peptide synthesis, which may extend to sulfated tyrosine production .

Preparation Methods

Synthesis of Fmoc-Tyr(OSO2F)-OH

The fluorosulfated tyrosine building block is synthesized in one step via reaction of Fmoc-Tyr-OH with sulfuryl fluoride (SO2F2) in a biphasic CH2Cl2/Borax buffer system, achieving 96% yield. This redox-stable derivative withstands SPPS conditions without desulfation.

SPPS and Post-Assembly Modification

The peptide sequence is assembled using standard Fmoc-SPPS. After cleavage from the resin with TFA/H2O/TIS (95:2.5:2.5), the fluorosulfate group is converted to sulfate via ethylene glycolysis (Cs2CO3, 50°C, 12 hr), yielding the target compound in 36–67% overall yield. This method avoids acidic decomposition of the sulfate ester but requires careful pH control during HPLC purification (20 mM ammonium acetate/CH3CN).

Dichlorovinyl-Protected Sulfodiester Method

DCV Protection Strategy

The dichlorovinyl (DCV) group stabilizes the sulfate as a neutral diester during SPPS. Fmoc-Tyr(OSO2DCV)-OH is incorporated using HATU/DIPEA, with coupling efficiencies >98% for Tyr(SO3H)-containing sequences.

Deprotection via Hydrogenolysis

Post-SPPS, the DCV group is removed by catalytic hydrogenation (Pd(OH)2/C, H2, 4 hr), followed by TFA cleavage to afford the sulfated peptide. This method achieves 70–85% purity before HPLC, with minimal desulfation.

Neopentyl-Protected Sulfotyrosine Strategy

Building Block: Fmoc-Tyr(SO3nP)-OH

The neopentyl (Np) group protects the sulfate as a stable diester. Fmoc-Tyr(SO3nP)-OH is coupled using standard protocols, with no adjustments to resin swelling or coupling times.

Post-Cleavage Deprotection

After TFA cleavage, the Np group is removed by treatment with 2 M ammonium acetate (37°C, 12 hr) or NaN3/DMSO (50°C, 24 hr). This approach yields 55–75% pure product, with a 15–20% loss attributed to partial Np cleavage during TFA exposure.

Comparative Analysis of Synthesis Methods

The fluorosulfate method excels in avoiding acidic desulfation but requires post-SPPS modification. The DCV approach offers high purity but involves hazardous hydrogen gas. The neopentyl strategy balances cost and scalability but demands stringent cleavage timing.

Challenges in Sulfotyrosine Incorporation

- Desulfation : Prolonged TFA exposure (>3 hr) hydrolyzes 10–15% of sulfate groups, necessitating additives like EDT or TIS.

- Coupling Efficiency : Bulky protecting groups (e.g., DCV) reduce coupling rates for adjacent residues (e.g., Ile, Leu), requiring double couplings.

- Analytical Interference : Sulfated peptides exhibit poor ionization in MALDI-TOF MS; LC-MS with neutral buffers (e.g., ammonium acetate) is preferred.

Analytical Characterization Techniques

- HPLC : C18 columns with 0.1% TFA/CH3CN gradients resolve sulfated isoforms (retention time shift: +2–3 min vs. non-sulfated).

- Mass Spectrometry : ESI-MS (negative mode) confirms sulfation via mass shift of +80 Da (e.g., [M-H]− = 1590.62 calculated vs. 1590.60 observed).

- Amino Acid Analysis : Hydrolysis (6 M HCl, 110°C, 24 hr) detects tyrosine sulfate decomposition products (e.g., tyrosine and inorganic sulfate).

Q & A

Basic Research Questions

What are the critical considerations for synthesizing H-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-OH, particularly to ensure proper sulfation at the tyrosine residue?

Methodological Answer:

Synthesis requires solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Key steps include:

- Sulfation Protocol : Incorporate pre-sulfated tyrosine (Tyr(SO3H)) during SPPS to avoid post-synthetic sulfation challenges. Use tert-butyloxycarbonyl (Boc) or other acid-labile protecting groups for side chains to enable selective deprotection .

- Coupling Efficiency : Optimize coupling agents like PyBOP/HOBt for glutamic acid (Glu) and proline (Pro) residues to prevent aggregation. Monitor via Kaiser test or FT-IR .

- Purification : Post-cleavage, purify via reverse-phase HPLC (RP-HPLC) using a C18 column and 0.1% TFA/water-acetonitrile gradient to isolate the sulfated form from non-sulfated byproducts .

Which analytical techniques are most effective for characterizing the purity and sulfation status of this peptide?

Methodological Answer:

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular weight (expected: ~1,590 Da) and detect sulfation (Δm/z = 80 Da per sulfate group) .

- RP-HPLC : Employ a shallow acetonitrile gradient (e.g., 10–40% over 60 min) to resolve sulfated vs. non-sulfated isoforms. Retention time shifts indicate sulfation .

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra for Tyr(SO3H) signals (e.g., aromatic proton shifts at δ 7.2–7.5 ppm and sulfonate S=O stretches at ~1,100 cm⁻¹ in IR) .

Advanced Research Questions

How can researchers investigate the functional role of the Tyr(SO3H) residue in receptor binding or enzymatic interactions?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip and measure binding kinetics (KD, kon/koff) to target proteins (e.g., thrombin for hirudin analogs). Compare sulfated vs. desulfated analogs .

- Molecular Dynamics (MD) Simulations : Model the sulfated tyrosine’s electrostatic contributions to binding interfaces using software like GROMACS. Validate with mutagenesis (e.g., Tyr→Phe substitutions) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of peptide-protein interactions to assess sulfate group energetics .

What experimental strategies address contradictions in bioactivity data across studies (e.g., variable anticoagulant potency)?

Methodological Answer:

- Standardized Assays : Use thrombin inhibition assays (chromogenic substrate S-2238) with controlled pH (7.4), ionic strength (150 mM NaCl), and temperature (37°C) to minimize variability .

- Post-Translational Modifications (PTMs) : Verify sulfation integrity via MS/MS and quantify residual non-sulfated peptides via HPLC peak integration .

- Cell-Based Models : Compare activity in primary human endothelial cells vs. recombinant systems to assess physiological relevance .

How can structural dynamics of this peptide be studied under physiological conditions?

Methodological Answer:

- Circular Dichroism (CD) : Perform temperature-dependent scans (4–90°C) in PBS to monitor α-helix or β-sheet propensity, particularly near the Glu-rich region .

- Hydrogen-Deuterium Exchange (HDX) MS : Map solvent-accessible regions by tracking deuterium incorporation over time, focusing on the Asp-Phe-Glu motif .

- Cryo-EM : For large complexes (e.g., peptide-thrombin), use single-particle analysis to resolve sulfated tyrosine interactions at sub-nanometer resolution .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.